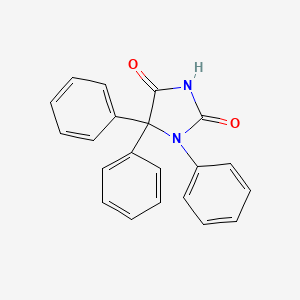

1,5,5-Triphenyl-2,4-imidazolidinedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52460-88-5 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1,5,5-triphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C21H16N2O2/c24-19-21(16-10-4-1-5-11-16,17-12-6-2-7-13-17)23(20(25)22-19)18-14-8-3-9-15-18/h1-15H,(H,22,24,25) |

InChI Key |

IQGRQQUZSSXOOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5,5 Triphenyl 2,4 Imidazolidinedione and Its Analogues

Classical Approaches for Imidazolidinedione Core Synthesis

The foundational methods for constructing the imidazolidinedione ring have been well-established for over a century. These classical syntheses, while robust, often require harsh reaction conditions and may not be directly applicable to the synthesis of highly substituted derivatives like 1,5,5-Triphenyl-2,4-imidazolidinedione without significant modification.

Adaptations of the Biltz Synthesis for Triphenylated Imidazolidinediones

The Biltz synthesis, first reported in 1908, traditionally involves the condensation of an α-dicarbonyl compound, such as benzil (B1666583), with urea (B33335) in the presence of a base. This method has been extensively used for the synthesis of 5,5-diphenylhydantoin (phenytoin). The reaction proceeds through an initial condensation to form a dihydroxy intermediate, which then undergoes a pinacol-type rearrangement involving a 1,2-phenyl shift to yield the final 5,5-disubstituted hydantoin (B18101).

To achieve the 1,5,5-triphenylated target, this classical approach would necessitate a subsequent N-arylation step, as the Biltz synthesis does not directly install a substituent at the N-1 position. Alternatively, a modified Biltz reaction could theoretically employ N-phenylurea as a starting material. However, the reactivity and potential for side reactions under the strongly basic conditions typically employed in the Biltz synthesis would need to be carefully managed. The general conditions for the Biltz synthesis are summarized in the table below.

| Starting Materials | Reagents | Conditions | Product |

| Benzil, Urea | NaOH or KOH, Ethanol/Water | Reflux | 5,5-Diphenyl-2,4-imidazolidinedione |

Modified Read and Bucherer-Bergs Synthesis for Imidazolidinedione Scaffolds

The Read reaction and the Bucherer-Bergs synthesis are two other cornerstone methods for accessing the imidazolidinedione core. The Read reaction involves the treatment of an α-amino acid with an isocyanate, followed by cyclization. For the synthesis of a 5,5-diphenyl substituted core, a precursor such as α,α-diphenylglycine would be required. The introduction of the N-1 phenyl group could be envisioned by using phenyl isocyanate in the reaction.

The Bucherer-Bergs synthesis is a one-pot, multicomponent reaction that utilizes a ketone or aldehyde, an ammonium (B1175870) salt, and a cyanide source (such as potassium cyanide) to generate a hydantoin. To produce a 5,5-diphenyl substituted core, benzophenone (B1666685) would be the starting ketone. Similar to the Biltz synthesis, the classical Bucherer-Bergs reaction yields a hydantoin that is unsubstituted at the N-1 and N-3 positions. Therefore, a subsequent N-phenylation step would be necessary to arrive at this compound. The general scheme for the Bucherer-Bergs reaction is outlined below.

| Starting Materials | Reagents | Conditions | Product |

| Ketone/Aldehyde | (NH₄)₂CO₃, KCN | Heat, Aqueous Ethanol | 5,5-Disubstituted-2,4-imidazolidinedione |

Contemporary and Original Synthetic Pathways for this compound Derivatives

Modern synthetic chemistry has focused on developing more efficient, versatile, and regioselective methods for the synthesis of complex heterocyclic scaffolds. These contemporary approaches offer potential advantages over classical methods for the targeted synthesis of this compound.

Condensation Reactions Utilizing Phenylglyoxal (B86788) and Substituted Phenylureas

A more direct approach to 1,5-disubstituted hydantoins involves the condensation of an arylglyoxal with a substituted urea. In the context of this compound, this would theoretically involve the reaction of a phenyl-substituted glyoxal (B1671930) derivative with a phenylurea. However, a more plausible route involves the reaction of phenylglyoxal with N-phenylurea, which would directly install two of the three phenyl groups. Subsequent introduction of the third phenyl group at the C-5 position would be required. Research has shown that the acid-mediated condensation of substituted glyoxals and ureas can proceed via a vicinal diol intermediate, followed by a 1,2-hydride migration. rsc.org Chiral phosphoric acids have been employed to achieve enantioselective synthesis of 5-monosubstituted hydantoins through this method. rsc.org

Multicomponent Reaction Strategies for Imidazolidinedione Formation

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most of the atoms from the reactants. nih.gov While the Bucherer-Bergs synthesis is a classical example of an MCR for hydantoins, contemporary MCRs offer broader scope and milder conditions.

For the synthesis of triphenylated imidazoles, which share a structural relationship with the target molecule, one-pot, three-component condensations of benzil, an aldehyde, and ammonium acetate (B1210297) are well-established. To adapt such a strategy for this compound, one would need to replace the ammonium acetate with a suitable nitrogen source that also incorporates a phenyl group, such as aniline, in a reaction that forms the dione (B5365651) structure. The development of a specific MCR for the direct synthesis of this compound remains an area of interest for synthetic chemists.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogues, several green approaches have been explored, focusing on the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. The synthesis of 2,4,5-triphenyl imidazoles, for instance, has been efficiently achieved using microwave irradiation in the presence of glacial acetic acid as a catalyst under solvent-free conditions. jetir.org This approach offers significant advantages in terms of energy efficiency and reduced solvent waste.

Solvent-free synthesis is another key aspect of green chemistry. The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been reported using a three-component condensation under solvent-free conditions with molecular iodine as a catalyst. researchgate.net The use of solid-phase synthesis and ultrasound irradiation are other green methods that have been applied to the synthesis of hydantoin derivatives. These techniques minimize the use of hazardous solvents and can simplify product purification. The application of these green methodologies to the specific synthesis of this compound holds promise for developing more sustainable synthetic routes. An overview of green synthesis approaches for related compounds is presented in the table below.

| Green Method | Catalyst/Conditions | Substrates | Advantages |

| Microwave Irradiation | Glacial Acetic Acid (solvent-free) | Benzil, Aldehyde, Ammonium Acetate | Rapid reaction, High yield, Inexpensive catalyst jetir.org |

| Ultrasound Irradiation | Montmorillonite K-10 | Ketone/Aldehyde, KCN, (NH₄)₂CO₃ | Short reaction time, High yield, Recyclable catalyst researchgate.net |

| Solvent-Free Synthesis | Molecular Iodine | Benzil, Benzonitrile, Primary Amine | Operational simplicity, Inexpensive and non-toxic reagents, High yield researchgate.net |

Microwave-Assisted Synthesis for Enhanced Efficiency and Yields

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netasianpubs.org This is due to the efficient and direct heating of the reaction mixture by microwave irradiation. researchgate.net The application of microwave technology offers a new and environmentally benign approach to modern synthetic chemistry, capable of accomplishing chemical transformations in minutes instead of hours or days. derpharmachemica.com

In the synthesis of hydantoin and imidazole (B134444) derivatives, microwave irradiation has been shown to be a highly effective method. For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives, which are structurally related to the target compound, has been achieved with high yields in significantly reduced reaction times. jetir.orgrasayanjournal.co.in One-pot condensation reactions under microwave irradiation, often in the absence of a solvent, provide remarkable advantages, including simple procedures, rapid reactions (1-3 minutes), and high product yields. jetir.orgrasayanjournal.co.in For example, the synthesis of 2,4,5-trisubstituted imidazoles using cupric chloride as a catalyst under microwave irradiation resulted in excellent yields with high purity. derpharmachemica.com Similarly, a fast and highly efficient method for synthesizing imidazolidinone derivatives was developed using microwave irradiation, which resulted in better yields compared to those obtained under conventional conditions. researchgate.net

The efficiency of microwave-assisted synthesis is evident when compared to traditional methods. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor, with yields ranging from good to excellent (74–96%). researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Imidazole Derivatives

| Derivative | Method | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4,5-Triphenyl-1H-imidazole | Microwave | Glacial Acetic Acid | 1-3 min | 95% | jetir.org |

| 2,4,5-Triarylimidazole | Microwave | Glyoxylic Acid | 1-3 min | High | rasayanjournal.co.in |

| 2,4,5-Trisubstituted Imidazole | Microwave | Cupric Chloride | 15 min | Excellent | derpharmachemica.com |

| Imidazolidinone Derivatives | Microwave | Indium (III) Chloride | Short | High | researchgate.net |

| 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)acetohydrazide Derivatives | Conventional (Reflux) | Glacial Acetic Acid | 3 h | Not specified | asianpubs.org |

Solvent-Free Conditions and Environmentally Benign Catalytic Systems

The principles of green chemistry encourage the reduction or elimination of hazardous substances, including organic solvents. researchgate.net Solvent-free, or solid-state, reactions are a cornerstone of this approach, minimizing waste and simplifying product purification. mdpi.com The synthesis of hydantoins and related imidazoles has been successfully adapted to these conditions, often in conjunction with microwave irradiation or the use of efficient and recyclable catalysts. jetir.orgrasayanjournal.co.in

A variety of environmentally benign catalysts have been employed for these syntheses. These catalysts are often inexpensive, readily available, and non-toxic. researchgate.net Examples include:

Glacial Acetic Acid: Used as a catalyst in the microwave-assisted, solvent-free synthesis of 2,4,5-triphenyl imidazoles. jetir.org

Glyoxylic Acid: Employed in a highly efficient, one-pot synthesis of 2,4,5-triarylimidazoles under solvent-free microwave conditions. rasayanjournal.co.in

Molecular Iodine: A mild Lewis acid that has been used in catalytic amounts for the three-component condensation synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. researchgate.net

Cupric Chloride (CuCl₂·2H₂O): Serves as an effective catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under microwave irradiation without a solvent. derpharmachemica.com

Heterogeneous Catalysts: Materials like Montmorillonite K-10 clay and metal-organic frameworks (e.g., MIL-101(Cr)) have been used as recyclable catalysts, offering benefits such as short reaction times and high yields. researchgate.netmdpi.com

These catalytic systems, particularly when used under solvent-free conditions, not only reduce the environmental impact but also often lead to cost-effective and operationally simple procedures. mdpi.comsciepub.com

Table 2: Environmentally Benign Catalytic Systems for Imidazole/Hydantoin Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| MIL-101(Cr) | Condensation | Solvent-Free | Heterogeneous, high catalytic activity | mdpi.com |

| Glacial Acetic Acid | Condensation | Solvent-Free, Microwave | Inexpensive, readily available, fast reaction | jetir.org |

| Sulfated Polyborate | Condensation | Solvent-Free | Efficient for benzimidazolidinone synthesis | mdpi.com |

| Molecular Iodine | Condensation | Solvent-Free | Inexpensive, non-toxic, operational simplicity | researchgate.net |

| Glyoxylic Acid | Condensation | Solvent-Free, Microwave | Inexpensive, readily available, high yield | rasayanjournal.co.in |

| Cupric Chloride | Condensation | Solvent-Free, Microwave | Cost-effective, easy work-up, high purity | derpharmachemica.com |

Evaluation of Atom Economy and Sustainability Metrics for Synthetic Routes

A critical aspect of green chemistry is the evaluation of the efficiency of a chemical process beyond simple percentage yield. Sustainability metrics provide a quantitative assessment of a reaction's environmental impact. acs.org

Atom Economy , a concept developed by Barry Trost, is a fundamental metric that measures the efficiency of a reaction in converting reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials, are particularly noted for their high atom economy. sciepub.com The Bucherer–Bergs reaction, a classic method for synthesizing hydantoins, is an example of an MCR. mdpi.com Syntheses that are 100% atom-economical are considered ideal as they generate no waste byproducts. rsc.org

Beyond atom economy, other metrics are used to provide a more comprehensive assessment of a synthetic route's sustainability: acs.orgrsc.org

Reaction Mass Efficiency (RME): This metric relates the mass of the product to the total mass of reactants, providing a more practical measure of efficiency. rsc.org

E-Factor (Environmental Factor): This metric quantifies the amount of waste produced per unit of product. A lower E-factor indicates a greener process. rsc.org

Carbon Efficiency: This measures how much carbon from the reactants is incorporated into the final product. rsc.org

By analyzing these metrics, chemists can compare different synthetic pathways and identify those that are more sustainable. researchgate.net The development of novel synthetic routes for hydantoins and their analogues increasingly incorporates the evaluation of these green chemistry metrics to ensure that the chosen methods are not only efficient but also environmentally responsible. acs.orgresearchgate.net

Table 3: Key Sustainability Metrics in Chemical Synthesis

| Metric | Definition | Goal for a "Green" Process |

|---|---|---|

| Atom Economy | (Molecular Mass of desired product / Molecular Mass of all reactants) x 100% | Maximize (approach 100%) |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize |

| E-Factor | Total mass of waste / Mass of product | Minimize (approach 0) |

| Carbon Efficiency | (Amount of carbon in product / Total amount of carbon in reactants) x 100% | Maximize |

Reaction Chemistry and Mechanistic Pathways of 1,5,5 Triphenyl 2,4 Imidazolidinedione

Electrophilic and Nucleophilic Substitution Reactions on the Imidazolidinedione Ring

The presence of two nitrogen atoms and two carbonyl groups within the five-membered ring of 1,5,5-Triphenyl-2,4-imidazolidinedione dictates its reactivity towards electrophiles and nucleophiles. The nitrogen atoms, possessing lone pairs of electrons, are susceptible to electrophilic attack, while the carbonyl carbons are electrophilic centers.

Regioselective N-Alkylation and N-Acylation of Imidazolidinedione Nitrogen Atoms

The N-alkylation and N-acylation of the imidazolidinedione ring are subject to regioselective control, influenced by factors such as the nature of the electrophile, reaction conditions, and the substitution pattern on the ring. researchgate.net In principle, either the N1 or N3 nitrogen can be targeted. The regioselectivity of these reactions can be remarkably dependent on the size and shape of the alkylating or acylating agents, as well as the reaction temperature. researchgate.net

Studies on related heterocyclic systems suggest that thermodynamic and kinetic factors play a crucial role in determining the final product distribution. beilstein-journals.org For instance, in some cases, an initial kinetically favored product may isomerize to a more thermodynamically stable regioisomer. beilstein-journals.org The choice of base and solvent is also critical in controlling the site of substitution.

Table 1: Factors Influencing Regioselective N-Substitution

| Factor | Influence on Regioselectivity |

|---|---|

| Steric Hindrance | Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom. |

| Electronic Effects | Substituents on the imidazolidinedione ring can alter the nucleophilicity of the adjacent nitrogen atoms. |

| Reaction Temperature | Can shift the balance between kinetically and thermodynamically controlled products. researchgate.netodinity.com |

| Base and Solvent | The choice of base and solvent can influence the formation of the reactive anion and its subsequent reaction pathway. |

Halogenation and Reduction Transformations of the this compound Core

Halogenation: The introduction of halogen atoms onto the this compound core can occur at either the aromatic rings or potentially at the imidazolidinedione ring itself, although the latter is less common. Aromatization and halogenation can sometimes occur in a single step depending on the reagents used. researchgate.net For example, the reaction of related heterocyclic systems with reagents like N-bromosuccinimide (NBS) can lead to both aromatization and bromination. researchgate.net The reaction of 2-hydroxy-1,2-diphenylpropan-1-one (B189305) with SOCl2 or PBr3 has been shown to yield halogenated products, indicating that halogenation of precursors can be a viable route. researchgate.net

Reduction: The carbonyl groups of the imidazolidinedione ring are susceptible to reduction. Various reducing agents can be employed to transform one or both carbonyls into methylene (B1212753) groups or hydroxyl groups, leading to a range of modified imidazolidine (B613845) structures. researchgate.net The choice of reducing agent and reaction conditions will determine the extent of reduction.

Ring Transformations and Skeletal Rearrangements Involving Substituted Imidazolidinediones

The imidazolidinedione ring, under certain conditions, can undergo transformations and rearrangements. These reactions often involve cleavage of one or more bonds within the heterocyclic ring, followed by recyclization to form new ring systems. For example, related thiazole (B1198619) heterocycles have been shown to undergo ring transformation into imidazoles. researchgate.net Such transformations can be initiated by various reagents and conditions, leading to a diverse array of new molecular scaffolds.

Detailed Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Characterization of Reactive Intermediates in Imidazolidinedione Reactions

Reactive intermediates are short-lived, high-energy molecules that are formed during a chemical reaction and quickly convert into more stable molecules. wikipedia.orgweimiaobio.comlumenlearning.com Their existence can often be inferred through experimental techniques such as spectroscopy and by changing reaction conditions. wikipedia.orglumenlearning.com In reactions involving imidazolidinediones, several types of reactive intermediates can be postulated. For instance, in base-catalyzed N-alkylation reactions, an enolate-like intermediate is likely formed through deprotonation of one of the N-H protons. This intermediate would then act as the nucleophile in the subsequent alkylation step. The study of prolinamide-catalyzed aldol (B89426) reactions has led to the detection and identification of imidazolidinone intermediates. rsc.org

Advanced Structural and Spectroscopic Characterization of 1,5,5 Triphenyl 2,4 Imidazolidinedione

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups and understanding the molecular vibrations of 1,5,5-Triphenyl-2,4-imidazolidinedione. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

The key functional groups present in this compound are the two carbonyl (C=O) groups of the imidazolidinedione ring, the carbon-nitrogen (C-N) bonds within the ring, and the three phenyl (C₆H₅) groups. The vibrational modes of these groups give rise to characteristic peaks in the FTIR and Raman spectra.

The carbonyl stretching vibrations are particularly informative. In hydantoin (B18101) and its derivatives, the C=O stretching bands are typically observed in the region of 1700-1800 cm⁻¹. The exact position of these bands can be influenced by the electronic environment and hydrogen bonding. For this compound, two distinct C=O stretching bands are expected due to the asymmetric and symmetric vibrations of the two carbonyl groups in the five-membered ring.

The phenyl groups contribute to several bands in the spectrum. The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. Additionally, out-of-plane C-H bending vibrations can provide information about the substitution pattern of the phenyl rings.

The C-N stretching vibrations of the imidazolidinedione ring are generally found in the 1200-1400 cm⁻¹ range. These modes can be coupled with other vibrations in the molecule, making their assignment complex.

A representative table of expected vibrational frequencies for this compound, based on data from related compounds, is provided below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings |

| Asymmetric C=O Stretch | 1780-1750 | Imidazolidinedione Ring |

| Symmetric C=O Stretch | 1720-1680 | Imidazolidinedione Ring |

| Aromatic C=C Stretch | 1600-1450 | Phenyl Rings |

| C-N Stretch | 1400-1200 | Imidazolidinedione Ring |

| Aromatic C-H In-Plane Bend | 1200-1000 | Phenyl Rings |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Phenyl Rings |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing not only the precise molecular weight but also valuable insights into its structure through fragmentation analysis.

The exact mass of the molecular ion ([M]⁺) can be calculated based on the atomic masses of its constituent elements (C₂₁H₁₆N₂O₂). This high-precision measurement is crucial for confirming the elemental composition of the molecule.

Calculated Molecular Weight:

Carbon (C): 21 * 12.011 = 252.231

Hydrogen (H): 16 * 1.008 = 16.128

Nitrogen (N): 2 * 14.007 = 28.014

Oxygen (O): 2 * 15.999 = 31.998

Total Molecular Weight: 328.371 g/mol

Electron ionization (EI) is a common technique used in mass spectrometry that can induce fragmentation of the molecular ion. The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, the fragmentation is expected to be directed by the stability of the resulting ions and neutral losses.

Key fragmentation pathways likely include:

Loss of a Phenyl Group: A primary fragmentation event would be the cleavage of a C-C bond to lose a phenyl radical (•C₆H₅), resulting in a stable ion.

Cleavage of the Imidazolidinedione Ring: The five-membered ring can undergo various cleavage patterns, leading to the loss of entities such as CO, NCO, or larger fragments containing parts of the ring.

Rearrangement Reactions: Intramolecular rearrangements can occur, leading to the formation of characteristic fragment ions.

A plausible fragmentation pattern for this compound is outlined in the table below, showing the mass-to-charge ratio (m/z) of potential fragments.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 328 | [C₂₁H₁₆N₂O₂]⁺ (Molecular Ion) | - |

| 251 | [M - C₆H₅]⁺ | Phenyl radical |

| 194 | [C₁₃H₁₀O]⁺ (Diphenylketene ion) | C₈H₆N₂O |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) | C₈H₇N₂O₂ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | C₁₅H₁₁N₂O |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₁₅H₁₁N₂O₂ |

The precise masses of these fragments, as determined by HRMS, can further confirm their elemental composition and support the proposed fragmentation pathways.

Theoretical and Computational Chemistry Studies of 1,5,5 Triphenyl 2,4 Imidazolidinedione

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometriestandfonline.comnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT methods can predict a molecule's ground-state geometry with high accuracy. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), which balances computational cost and accuracy. tandfonline.comacs.org For a molecule like 1,5,5-triphenyl-2,4-imidazolidinedione, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, providing the foundation for further analysis of its properties and reactivity.

A primary output of DFT geometry optimization is a detailed set of geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles. These theoretical values can be validated by comparing them with experimental data obtained from methods like X-ray crystallography. Studies on N-alkylated derivatives of 5,5-diphenylhydantoin have shown that DFT calculations can reproduce experimental bond lengths and angles with a high degree of accuracy, with minor deviations often attributed to the difference between the theoretical gas phase calculation and the solid-state crystal structure. acs.orgresearchgate.net

| Parameter | Bond/Angle | Experimental (X-ray) (Å or °) | Theoretical (DFT) (Å or °) |

|---|---|---|---|

| Bond Length | C2=O8 | 1.214 | 1.218 |

| Bond Length | C4=O9 | 1.206 | 1.215 |

| Bond Length | N1-C2 | 1.385 | 1.393 |

| Bond Length | N3-C4 | 1.389 | 1.392 |

| Bond Length | C4-C5 | 1.530 | 1.541 |

| Bond Angle | N1-C2-N3 | 110.1 | 109.8 |

| Bond Angle | N1-C5-N3 | 102.4 | 102.5 |

| Bond Angle | C4-N3-C5 | 113.8 | 113.8 |

| Dihedral Angle | C4-C5-N1-C2 | -23.7 | -24.1 |

| Dihedral Angle | N3-C4-C5-N1 | 27.9 | 28.1 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. wuxibiology.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. nih.gov For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. In related hydantoin (B18101) derivatives, the HOMO is often localized on the phenyl rings and parts of the hydantoin core, while the LUMO is typically distributed over the carbonyl groups and the aromatic systems. tandfonline.comnih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.36 |

| ELUMO | -0.73 |

| Energy Gap (ΔE) | 4.62 |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govunipa.it MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into the conformational landscape, flexibility, and intermolecular interactions. mdpi.com

For a molecule with multiple rotatable bonds like this compound, MD simulations would be invaluable for exploring the different accessible conformations (rotamers) of the three phenyl rings. These simulations can reveal the most stable conformations and the energy barriers between them. MD studies on phenytoin and its derivatives have been used to understand their stability and interactions within the active sites of biological targets. plos.orgacs.org Such simulations track metrics like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time, typically nanoseconds to microseconds. mdpi.com An MD simulation of this compound would elucidate its dynamic behavior and preferred shapes in different environments, such as in a solvent or interacting with a protein. nih.gov

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for Imidazolidinedione Derivativescncb.ac.cn

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methods that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each molecule and then using statistical methods, like multiple linear regression, to create a mathematical equation that links these descriptors to the observed activity. researchgate.net

Numerous QSAR studies have been performed on hydantoin derivatives to model their anticonvulsant and antiproliferative activities. cncb.ac.cntandfonline.comresearchgate.net Descriptors used in these models often encode topological, electronic, and geometric features of the molecules. The resulting QSAR models can be highly predictive and are used to estimate the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. For the imidazolidinedione class, QSAR could be used to predict the reactivity of different derivatives in a chemical reaction (QSRR) or properties like solubility or lipophilicity (QSPR).

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov

DFT calculations can be used to locate the geometry of transition states and calculate their energies, providing the activation energy of the reaction. For example, the synthesis of the imidazolidinedione ring itself, which involves steps like nucleophilic attack and intramolecular ring closure, can be modeled computationally. nih.gov Such studies would identify the key intermediates and transition states, clarifying the reaction pathway. For this compound, computational methods could be used to explore its synthesis, potential metabolic pathways, or degradation mechanisms, providing a detailed understanding that is often difficult to obtain through experimental means alone. nih.gov

Derivatization and Functionalization Strategies for the 1,5,5 Triphenyl 2,4 Imidazolidinedione Scaffold

Strategic Modification of Phenyl Substituents for Tuning Electronic and Steric Properties

The three phenyl rings on the 1,5,5-triphenyl-2,4-imidazolidinedione scaffold present prime targets for modification to modulate the molecule's electronic and steric characteristics. The electronic properties of the phenyl rings can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Substituents on a benzene (B151609) ring can significantly influence the reactivity and electronic distribution of the entire molecule. lumenlearning.com For instance, EDGs such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups can increase the electron density of the aromatic ring through resonance and inductive effects, potentially enhancing interactions with biological targets. libretexts.org Conversely, EWGs like nitro (-NO2), cyano (-CN), and haloalkyl groups decrease the ring's electron density, which can alter binding affinities and metabolic stability. libretexts.orgnih.gov

Introduction of Heteroatomic Functional Groups onto the Imidazolidinedione Core

The imidazolidinedione core of this compound possesses two nitrogen atoms (N-1 and N-3) that are amenable to the introduction of various heteroatomic functional groups. N-alkylation is a common strategy to introduce diverse functionalities and modulate the compound's physicochemical properties, such as solubility and lipophilicity. nih.gov For the related 5,5-diphenylhydantoin (phenytoin), N-alkylation has been extensively studied to enhance its biological activity. nih.gov For instance, the synthesis of N-alkylated phenytoin (B1677684) derivatives has been achieved through reactions with various alkyl halides under phase transfer catalysis conditions. nih.gov

These alkyl chains can be further functionalized with heteroatoms. For example, the introduction of hydroxyl, amino, or carboxylic acid groups can provide new points for hydrogen bonding or salt formation, which can improve aqueous solubility and bioavailability. A study on 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives demonstrated the feasibility of introducing various substituents at the N-3 position through nucleophilic substitution and Mannich reactions. rsc.org

The introduction of heteroatomic groups can significantly impact the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For example, incorporating polar functional groups can reduce metabolic liability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.

Synthesis of Thio-Isosteres and Other Heteroatom Replacements within the Imidazolidinedione Framework

The replacement of one or both carbonyl oxygen atoms of the imidazolidinedione ring with sulfur atoms to form thiohydantoins is a well-established isosteric replacement strategy. jchemrev.com Thiohydantoins, as sulfur analogs of hydantoins, often exhibit distinct biological activities and physicochemical properties compared to their oxygen-containing counterparts. jchemrev.com The synthesis of 2-thiohydantoins and 4-thiohydantoins has been extensively reported. nih.gov

One common synthetic route to 2-thiohydantoins involves the condensation of an α-amino acid with an isothiocyanate. jchemrev.com Another approach is the reaction of a thiourea (B124793) derivative with a 1,2-dicarbonyl compound like benzil (B1666583), which is a precursor in the synthesis of 5,5-diphenylhydantoin. jchemrev.com The replacement of a carbonyl group with a thiocarbonyl group can alter the electronic distribution within the ring, hydrogen bonding capacity, and lipophilicity of the molecule. jchemrev.com These changes can lead to altered target binding and pharmacological profiles.

The following table summarizes some synthesized 2-thioxoimidazolidin-4-one derivatives, which are isosteres of the imidazolidinedione core.

| Compound | Substituents | Reference |

| 3-[1-(2-Hydroxyphenylethylidene) amino]-2-thioxoimidazolidin-4-one | N-3 substituted | nih.gov |

| 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[1-(2-hydroxyphenylethylidene) amino]-2-thioxoimidazolidin-4-one | N-1 and N-3 disubstituted | nih.gov |

| 3-(4-oxo-2-sulfanylideneimidazolidine-1-sulfonyl)benzoic acid | N-1 substituted | nih.gov |

This table is for illustrative purposes and showcases examples of thiohydantoin derivatives.

Beyond sulfur, other heteroatom replacements in the imidazolidinedione ring, although less common, can be explored to further diversify the chemical space and modulate biological activity.

Exploration of Scaffold Hopping and Bioisosteric Replacements for Chemical Diversification

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. uniroma1.it This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. uniroma1.it For the this compound scaffold, scaffold hopping could involve replacing the imidazolidinedione ring with other five- or six-membered heterocyclic systems that can maintain the spatial orientation of the three phenyl substituents.

Bioisosterism is a related concept that involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. cambridgemedchemconsulting.com Bioisosteric replacements can be classical (e.g., replacing -OH with -NH2) or non-classical (e.g., replacing a phenyl ring with a different heterocycle). nih.govdrugdesign.org

In the context of this compound, bioisosteric replacement could be applied to:

The Phenyl Rings: Replacing one or more of the phenyl rings with other aromatic or non-aromatic cyclic systems to modulate properties like lipophilicity and metabolic stability. For instance, replacing a phenyl ring with a pyridine (B92270) ring can decrease susceptibility to oxidative metabolism. jchemrev.com

The Imidazolidinedione Core: As discussed in the previous section, replacing carbonyls with thiocarbonyls is a form of bioisosteric replacement. Other replacements for the entire ring could include triazoles, oxadiazoles, or other heterocycles that can act as amide bond bioisosteres. nih.gov

A study on natural product-inspired scaffold hopping used the 2,4,5-triphenyl imidazole (B134444) scaffold as a de novo generated molecular scaffold, which shares the triphenyl substitution pattern with the compound of interest. researchgate.net This highlights the potential for identifying novel cores that can accommodate the key pharmacophoric features of the original molecule.

The following table provides examples of bioisosteric replacements for different functional groups, which could be conceptually applied to the this compound scaffold.

| Original Group | Bioisosteric Replacement(s) | Reference |

| Phenyl | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | jchemrev.comdrugdesign.org |

| Carboxylic Acid | Tetrazole, Hydroxamic Acid | nih.gov |

| Amide | 1,2,3-Triazole, Oxadiazole, Tetrazole | nih.gov |

This table provides general examples of bioisosteric replacements and is not specific to the this compound scaffold.

Chemical Applications and Material Science Perspectives of 1,5,5 Triphenyl 2,4 Imidazolidinedione

Utility as Advanced Synthetic Intermediates in Complex Organic Syntheses

The 5,5-diphenylimidazolidine-2,4-dione core, often referred to as the phenytoin (B1677684) scaffold, is a versatile starting point for the synthesis of more complex molecules. The nitrogen atoms at the N-1 and N-3 positions of the imidazolidinedione ring serve as reactive sites for further functionalization. 1,5,5-Triphenyl-2,4-imidazolidinedione is itself a product of N-1 arylation of the phenytoin core.

Research has demonstrated that the remaining N-H group at the N-3 position (or the N-1 position in the parent phenytoin) is a labile proton that can be readily substituted. This allows for the introduction of a wide array of functional groups, making the scaffold a valuable intermediate. researchgate.netaensiweb.net Synthetic strategies such as nucleophilic substitution and Mannich reactions have been successfully employed to create a library of 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives. aensiweb.net These reactions typically involve deprotonation of the N-H bond with a base, followed by reaction with an alkyl halide or another electrophile. aensiweb.net This versatility allows chemists to systematically modify the compound's properties, such as solubility or electronic character, to tailor it for specific applications. The synthesis of these derivatives underscores the role of the core structure as a robust and adaptable building block in organic chemistry. researchgate.net

Table 1: Examples of Synthetic Transformations Using the 5,5-Diphenylimidazolidine-2,4-dione Scaffold This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents | Position of Substitution | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halides, Potassium Hydroxide | N-3 | 3-Alkyl derivatives | aensiweb.net |

| Mannich Reaction | Paraformaldehyde, Substituted Anilines | N-3 | 3-(Anilinomethyl) derivatives | aensiweb.net |

| Chloroacetylation | Chloroacetyl chloride | N-3 | 3-(Chloroacetyl) derivative | |

| Esterification | Ethyl Chloroformate | N-3 | 3-(Carboethoxy) derivative | researchgate.net |

Potential in the Development of Functional Materials and Organic Electronics

The field of organic electronics utilizes carbon-based molecules and polymers for applications in devices like transistors, sensors, and light-emitting diodes (OLEDs). researchgate.netnih.govmdpi.com The performance of these materials is intrinsically linked to their molecular structure, which governs properties like charge transport, thermal stability, and light emission. youtube.com Heterocyclic compounds featuring extended π-conjugated systems are of particular interest. researchgate.net

While this compound has not been extensively studied as a primary component in organic electronic devices, its molecular structure contains features that suggest potential in this area. The presence of three phenyl groups provides pathways for π-π stacking interactions between molecules in the solid state, which is a crucial factor for efficient charge transport in organic semiconductors. The inherent rigidity of the hydantoin (B18101) ring contributes to structural order and potential thermal stability, a desirable characteristic for device longevity. Although the imidazolidinedione ring itself is saturated and does not contribute to conjugation, the appended phenyl groups make it a candidate for investigation as a building block in larger, more complex organic semiconductor systems or as a host material in emissive layers.

Luminescent materials are essential for technologies such as OLEDs, sensors, and bio-imaging. The emission of light from organic molecules is highly dependent on their electronic structure. While direct photophysical characterization of this compound is not widely reported, studies on structurally similar compounds provide valuable insight. For instance, fluorophores based on a 1,4,5-triphenylimidazole (B8435526) core—which differs by the degree of saturation and the carbonyl groups in the five-membered ring but shares the triphenyl substitution pattern—have demonstrated strong blue luminescence. nih.govresearchgate.net

In these systems, the triphenylimidazole moiety acts as an effective electron-transporting unit, and when coupled with a hole-transporting unit like phenothiazine, it creates a donor-acceptor fluorophore. nih.govresearchgate.net These molecules exhibit high photoluminescence quantum efficiencies (PLQE) in both solution and solid-state thin films. researchgate.net The promising results from these related compounds suggest that the triphenyl-substituted heterocyclic scaffold is a viable motif for designing new luminescent materials. The phenyl groups on the this compound could similarly give rise to emissive properties, a hypothesis that invites further experimental investigation.

Table 2: Photophysical Properties of Structurally Related Triphenylimidazole-Phenothiazine Fluorophores This table is interactive. Click on the headers to sort.

| Compound | Emission Color | PLQE (Solution) | PLQE (Solid Film) | Application Note | Reference |

|---|---|---|---|---|---|

| Imidazole-Phenothiazine (1) | Blue | 41.48% | 37.53% | Emitting dopant in OLEDs | researchgate.net |

| Diimidazole-Phenothiazine (2) | Blue-Green | 61.52% | 47.77% | Exhibited external quantum efficiency of 1.48% in a device | nih.govresearchgate.net |

Exploration in Nanowire Fabrication and Optical Waveguides

The self-assembly of organic molecules into well-defined nanostructures, such as nanowires, is a key area of research for creating nanoscale electronic and photonic devices. Similarly, organic optical waveguides, which confine and direct the flow of light, are fundamental components for integrated photonics. nih.gov These applications require molecules with specific structural and physical properties, such as the ability to form ordered assemblies through non-covalent interactions or possessing a high refractive index and optical transparency. rsc.orgacademindex.com

Currently, there is no specific research in the scientific literature describing the use of this compound for either nanowire fabrication or as an optical waveguide material. The fabrication of such structures typically relies on molecules designed to promote directional, intermolecular interactions (e.g., hydrogen bonding, strong π-π stacking) that lead to anisotropic growth. While the phenyl groups of this compound could facilitate some degree of self-assembly, its potential in these specific material science applications remains an unexplored area requiring dedicated investigation.

Role as Ligands in Coordination Chemistry or Organocatalysis

The imidazolidine-2,4-dione skeleton has proven to be a versatile platform in both coordination chemistry and organocatalysis.

In coordination chemistry, the parent molecule 5,5-diphenylimidazolidine-2,4-dione (phenytoin) is an excellent ligand for transition metals upon deprotonation of one of its ring nitrogen atoms. iucr.org The resulting anionic ligand, phenytoinate, coordinates to metal centers through the nitrogen atom to form stable complexes. iucr.orgecronicon.net Crystal structures have confirmed the formation of distorted octahedral geometries in complexes with cobalt(II) and square planar arrangements with copper(II). iucr.orgecronicon.net The deprotonated nitrogen atom acts as a monodentate ligand, and its π-orbitals can participate in the coordination bond. ecronicon.net This established coordinating ability suggests that this compound could similarly act as a ligand, coordinating through its remaining N-3 nitrogen atom.

Table 3: Selected Metal Complexes of the 5,5-Diphenylimidazolidine-2,4-dione (Phenytoinate) Ligand This table is interactive. Click on the headers to sort.

| Metal Ion | Formula of Complex | Coordination Geometry | Ligand Coordination Site | Reference |

|---|---|---|---|---|

| Cobalt(II) | [Co(pht)₂(en)₂] | Distorted Octahedral | N-anion | iucr.org |

| Nickel(II) | [Ni(H₂O)₄(pht)₂] | Octahedral | N-anion | researchgate.net |

| Copper(II) | [Cu(pht)₂(phenethylamine)₂] | Not specified | N-anion | ecronicon.net |

In the field of organocatalysis, the imidazolidinone core is central to a class of highly successful catalysts developed by David MacMillan. jk-sci.com These chiral catalysts activate α,β-unsaturated aldehydes and ketones by forming a transient iminium ion, which lowers the molecule's LUMO (Lowest Unoccupied Molecular Orbital) and facilitates a range of enantioselective transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions. core.ac.uk However, the catalytic activity and stereoselectivity of these systems are highly dependent on the specific substitution pattern on the imidazolidinone ring, which is typically designed to create a specific chiral environment. This compound is achiral and possesses bulky phenyl groups at the C-5 position, a site that is often less substituted in active organocatalysts. While its core structure is relevant, this compound itself is not reported as an organocatalyst for these types of transformations.

Future Research Directions in 1,5,5 Triphenyl 2,4 Imidazolidinedione Chemistry

Development of Highly Sustainable and Efficient Catalytic Synthetic Routes

The traditional synthesis of 5,5-disubstituted hydantoins, such as the Biltz condensation of benzil (B1666583) and urea (B33335), often requires harsh conditions. researchgate.net Future research should prioritize the development of green and efficient catalytic strategies for the synthesis of 1,5,5-Triphenyl-2,4-imidazolidinedione. Drawing inspiration from advances in the synthesis of related imidazole (B134444) and imidazolidinone structures, several catalytic systems could be explored.

One promising direction is the use of heterogeneous catalysts, which offer advantages such as easy separation and reusability. Metal-organic frameworks (MOFs) have demonstrated high efficiency in catalyzing the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com Similarly, magnetic nanoparticle-supported catalysts have been developed for the efficient synthesis of imidazoles, allowing for simple magnetic recovery and reuse for multiple cycles with minimal loss of activity. rsc.orgresearchgate.net Adapting these solid-supported acid catalysts could lead to environmentally benign and economically viable production methods.

| Catalytic Strategy | Potential Catalysts | Key Advantages | Relevant Findings in Related Systems |

|---|---|---|---|

| Heterogeneous Catalysis | Metal-Organic Frameworks (MOFs) like MIL-101(Cr); Magnetic Nanoparticles (LADES@MNP) | High yield, short reaction times, catalyst reusability, solvent-free conditions. mdpi.comrsc.org | Proven effective for one-pot synthesis of 2,4,5-trisubstituted imidazoles. mdpi.comrsc.org |

| Green Chemistry Approaches | Water as solvent; Microwave irradiation | Environmentally friendly, high percentage yield, enhanced reaction rates. wjbphs.com | Microwave-assisted synthesis in water increased triphenyl imidazole yield to 90.90% from 69.60% via conventional methods. wjbphs.com |

| One-Pot Multi-Component Reactions | Various Lewis or Brønsted acids | Procedural simplicity, reduced waste, time and cost savings. researchgate.net | Successfully established for preparing new derivatives of 3-substituted 5,5-diphenyl imidazolidine-2,4-dione. researchgate.net |

Discovery of Novel Reaction Pathways and Unexpected Transformations

The this compound ring system is a robust heterocyclic core, but its potential for undergoing novel chemical transformations remains largely unexplored. Future investigations could focus on subjecting this scaffold to unconventional reaction conditions to uncover unexpected reactivity. For instance, photochemical activation using visible light has been shown to unlock novel reaction pathways for compounds like diazoalkanes, leading to cascade reactions and unusual transformations. rsc.org Exploring the photochemistry of this compound could reveal new routes to complex molecules through controlled ring-opening, rearrangement, or cycloaddition reactions.

Another area of interest is the study of ring transformations. Research on other five-membered heterocycles has documented fascinating conversions, such as the unexpected transformation of pyrazole (B372694) rings into 1,2,4-triazoles. researchgate.net It would be valuable to investigate whether the imidazolidinedione ring can be induced to undergo similar ring expansions, contractions, or heteroatom exchange reactions. Such studies could lead to the discovery of entirely new heterocyclic scaffolds derived from the this compound core, expanding the chemical space accessible from this starting material. researchgate.net

Advanced Spectroscopic Probes for Real-Time Monitoring of Reactions and Excited States

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and the discovery of new reactivity. Future work should leverage advanced spectroscopic techniques for the real-time monitoring of reactions involving this compound. Techniques such as probe electrospray ionization (PESI) mass spectrometry enable the direct and rapid analysis of reaction mixtures without chromatography, providing immediate molecular weight information of reactants, intermediates, and products. shimadzu.com Applying such methods to the synthesis or derivatization of this compound would offer precise insights into reaction progress and help identify transient intermediates. Colorimetric probes have also been developed that allow for the visual, real-time assaying of certain chemical reactions. researchgate.net

Beyond reaction monitoring, the intrinsic photophysical properties of the this compound scaffold warrant investigation. Many heterocyclic compounds exhibit interesting excited-state phenomena, such as excited-state intramolecular proton transfer (ESIPT), which can lead to unique fluorescence properties like large Stokes shifts. researchgate.net A detailed spectroscopic and computational study of this compound and its derivatives could uncover latent fluorescent or phosphorescent behavior. Understanding the excited-state dynamics could pave the way for its use in sensors, imaging agents, or optoelectronic materials.

Deeper Theoretical Insights into Structure-Reactivity-Property Relationships through Machine Learning

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules. Future research should apply theoretical methods to gain deeper insights into the structure-reactivity-property relationships of this compound. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, reaction pathways, and spectroscopic properties, providing a basis for understanding experimental observations. bas.bg

A particularly exciting frontier is the integration of machine learning (ML) with computational chemistry. By generating a large dataset of calculated properties for a virtual library of this compound derivatives, ML models can be trained to predict the properties of new, unsynthesized compounds with high speed and accuracy. This approach can accelerate the discovery of molecules with desired characteristics. For example, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, has been successfully used to build predictive models for the biological activity of N1-substituted 2,4,5-triphenyl imidazoline (B1206853) derivatives. nih.gov A similar strategy could be employed to predict material properties or reactivity for the imidazolidinedione series, guiding synthetic efforts toward the most promising candidates.

Design and Synthesis of New Chemical Entities with Tunable Properties for Emerging Material Science Applications

The versatility of the imidazole scaffold is well-established in medicinal chemistry, where it serves as a privileged structure in drug design. mdpi.com This inherent tunability can be extended to the field of material science. The this compound core, with its three phenyl rings, provides multiple sites for chemical modification. Future research should focus on the rational design and synthesis of novel derivatives with tailored electronic, optical, and physical properties for specific material applications.

By introducing various functional groups onto the phenyl rings, it should be possible to modulate the molecule's frontier molecular orbitals, photophysical characteristics, and intermolecular interactions. For example, incorporating electron-donating or electron-withdrawing groups could tune the emission wavelength for applications in organic light-emitting diodes (OLEDs). The design of such molecules can be guided by in silico screening and computational studies. researchgate.net Similarly, attaching polymerizable groups could allow for the incorporation of the rigid, sterically hindered imidazolidinedione core into polymer backbones, potentially creating materials with enhanced thermal stability or unique mechanical properties. The design of derivatives based on structural characteristics of known functional materials, a strategy used to create novel tyrosinase inhibitors, could be a fruitful approach. nih.gov

| Potential Application | Design Strategy | Target Property | Rationale |

|---|---|---|---|

| Organic Electronics (e.g., OLEDs) | Substitution on phenyl rings with electron-donating/withdrawing groups. | Tunable fluorescence/phosphorescence, charge transport. | Modifies HOMO/LUMO energy levels and photophysical properties. |

| Chemical Sensors | Introduction of specific binding sites (e.g., hydroxyl, amino groups) on the scaffold. | Selective analyte binding with a detectable optical or electronic response. | The core scaffold can act as a signal transducer. |

| High-Performance Polymers | Attachment of polymerizable moieties (e.g., vinyl, acrylate). | Enhanced thermal stability, rigidity, and specific mechanical properties. | The bulky, rigid core can impart desirable properties to a polymer chain. |

| Luminescent Materials | Synthesis of derivatives exhibiting aggregation-induced emission (AIE). | High emission efficiency in the solid state. | The triphenyl substitution may restrict intramolecular rotation upon aggregation, a common AIE mechanism. |

Q & A

Q. What are the established synthetic routes for 1,5,5-Triphenyl-2,4-imidazolidinedione, and how can its structural purity be validated experimentally?

- Methodological Answer : A common approach involves cyclocondensation reactions of amidines and ketones under base-promoted conditions, as demonstrated in spiro-imidazolone syntheses . Structural validation requires multi-technique characterization:

- NMR spectroscopy : Analyze and spectra to confirm phenyl group substitution patterns and imidazolidinedione backbone integrity.

- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., CCDC 1017138 in ).

- Elemental analysis : Compare calculated vs. experimental C/H/N ratios to confirm stoichiometric purity.

Q. How can researchers mitigate side reactions during the synthesis of this compound?

- Methodological Answer : Side reactions (e.g., over-substitution or ring-opening) can be minimized by:

- Reaction stoichiometry control : Use molar ratios optimized via factorial design (e.g., varying ketone/amidine ratios and base concentrations) .

- Temperature modulation : Employ lower temperatures to suppress thermal degradation pathways, as seen in analogous imidazole syntheses .

- In situ monitoring : Utilize techniques like TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion points .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound’s electronic properties?

- Methodological Answer : Discrepancies in properties like dipole moments or HOMO-LUMO gaps may arise from solvent effects or approximations in density functional theory (DFT). Strategies include:

- Solvent modeling : Incorporate implicit/explicit solvent models (e.g., PCM or MD simulations) to refine computational predictions .

- Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis or cyclic voltammetry data .

- Crystal field effects : Analyze X-ray diffraction data to assess how crystal packing influences electronic properties .

Q. What experimental design principles optimize the scalability of this compound synthesis for reproducible batch production?

- Methodological Answer : Scalability requires addressing mass/heat transfer limitations and reactor compatibility:

- Process intensification : Use microreactors or continuous-flow systems to enhance mixing and temperature control, as applied in imidazole derivatives .

- Design of Experiments (DoE) : Apply factorial or response surface methodologies to identify critical parameters (e.g., catalyst loading, solvent polarity) affecting yield and purity .

- Separation techniques : Optimize purification via membrane filtration or column chromatography, leveraging subclass RDF2050104 (membrane technologies) .

Q. How can researchers mechanistically explain unexpected byproducts in this compound syntheses?

- Methodological Answer : Byproduct analysis involves:

- Isolation and characterization : Use preparative HPLC or recrystallization to isolate impurities, followed by MS/NMR for structural elucidation .

- Kinetic profiling : Conduct time-resolved experiments to identify intermediate species (e.g., via stopped-flow spectroscopy) .

- Computational modeling : Simulate reaction pathways using software like Gaussian or ORCA to predict competing mechanisms (e.g., ring-opening vs. dimerization) .

Data Management and Reproducibility

Q. What strategies ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer : Adopt robust data management frameworks:

- Electronic Lab Notebooks (ELNs) : Digitally document experimental parameters, raw spectra, and analytical outputs to prevent data loss .

- Version control : Track changes in synthetic protocols or computational workflows using platforms like GitLab.

- Open data practices : Deposit crystallographic data in repositories (e.g., CCDC) and spectral data in platforms like PubChem or Zenodo .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in advanced laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis and purification steps.

- Waste disposal : Segregate halogenated byproducts (if present) for specialized treatment, per EPA guidelines.

- Risk assessment : Pre-screen reactivity hazards using tools like CHETAH or NFPA diamond criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.